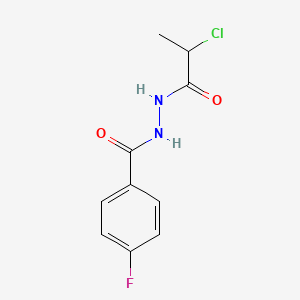

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide

Description

N'-(2-Chloropropanoyl)-4-fluorobenzohydrazide (C₁₀H₉ClFN₃O₂; MW: 257.65 g/mol) is a hydrazide derivative characterized by a 4-fluorobenzoyl group linked to a 2-chloropropanoyl hydrazide moiety. This compound is commercially available (sc-355879, Santa Cruz Biotechnology) and serves as a precursor or intermediate in organic synthesis, particularly in the development of metal complexes and bioactive molecules . Its structure features a planar conformation due to conjugation between the carbonyl groups and aromatic ring, which enhances stability and influences its physicochemical properties.

Properties

IUPAC Name |

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFN2O2/c1-6(11)9(15)13-14-10(16)7-2-4-8(12)5-3-7/h2-6H,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJFLYPJTJRUMBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NNC(=O)C1=CC=C(C=C1)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N’-(2-chloropropanoyl)-4-fluorobenzohydrazide typically involves the reaction of 2-chloropropionyl chloride with 4-fluorobenzohydrazide. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

Preparation of 2-chloropropionyl chloride: This is achieved by chlorination of propionyl chloride using chlorine gas in the presence of a catalyst.

Reaction with 4-fluorobenzohydrazide: The 2-chloropropionyl chloride is then reacted with 4-fluorobenzohydrazide in an appropriate solvent, such as dichloromethane, under reflux conditions.

Industrial Production Methods: Industrial production of N’-(2-chloropropanoyl)-4-fluorobenzohydrazide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters, including temperature, pressure, and reactant concentrations, to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N’-(2-chloropropanoyl)-4-fluorobenzohydrazide undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom in the 2-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.

Reduction Reactions: The compound can be reduced to form corresponding amines or alcohols using reducing agents like lithium aluminium hydride.

Oxidation Reactions: Oxidation of the hydrazide moiety can lead to the formation of corresponding azides or nitroso compounds.

Common Reagents and Conditions:

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Reduction: Lithium aluminium hydride in anhydrous ether.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Major Products Formed:

Substitution: Formation of substituted amides or thioesters.

Reduction: Formation of amines or alcohols.

Oxidation: Formation of azides or nitroso compounds.

Scientific Research Applications

N’-(2-chloropropanoyl)-4-fluorobenzohydrazide has diverse applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds.

Biological Studies: The compound is employed in studies involving enzyme inhibition and protein modification.

Industrial Applications: It serves as a precursor in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N’-(2-chloropropanoyl)-4-fluorobenzohydrazide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Key Observations :

- Chlorine or hydroxy groups (e.g., in ) enhance metal coordination, enabling catalytic applications.

- Bulky substituents (e.g., triazole-quinoline in ) increase steric hindrance, affecting solubility and biological activity.

Physicochemical Properties

Melting Points and Stability:

- (E)-N’-(4-Chlorobenzylidene)-4-fluorobenzohydrazide monohydrate: Decomposes above 200°C, with high thermal stability due to intramolecular hydrogen bonding .

- N′-[Triazolyl-quinoline]-4-fluorobenzohydrazide: Higher m.p. (256–258°C) due to extended conjugation and rigid triazole-quinoline framework .

Solubility:

Crystallographic and Spectral Features

Crystal Structures:

- N’-(3-Ethoxy-2-hydroxybenzylidene)-4-fluorobenzohydrazide monohydrate (C₁₆H₁₇FN₂O₄) crystallizes in a monoclinic system (space group P2₁/c) with intermolecular O–H···O and N–H···O hydrogen bonds stabilizing the lattice .

- (E)-N’-(4-Chlorobenzylidene)-4-fluorobenzohydrazide monohydrate adopts a planar geometry optimized for π-π stacking, critical for nonlinear optical (NLO) behavior .

Biological Activity

N'-(2-Chloropropanoyl)-4-fluorobenzohydrazide (CAS No. 923120-07-4) is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₀H₁₀ClFN₂O₂

- Molecular Weight : 244.65 g/mol

- Structural Characteristics : The compound features a hydrazide functional group, which is significant in biological activity due to its ability to form hydrogen bonds and interact with various biological targets.

Antimicrobial Activity

Research indicates that N'-(2-chloropropanoyl)-4-fluorobenzohydrazide exhibits antimicrobial properties against a range of pathogens. A study conducted by demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that it could serve as a potential candidate for developing new antimicrobial agents.

| Pathogen Type | Activity Level |

|---|---|

| Gram-positive Bacteria | Moderate |

| Gram-negative Bacteria | High |

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines, including breast and lung cancer cells. Mechanistically, it appears to induce apoptosis through the activation of caspase pathways, as noted in various studies .

Enzyme Inhibition

N'-(2-chloropropanoyl)-4-fluorobenzohydrazide has also been investigated for its ability to inhibit specific enzymes, particularly those involved in cancer metabolism. For instance, it was found to inhibit the activity of carbonic anhydrase, an enzyme that plays a crucial role in tumor growth and metastasis .

Case Studies

- Antimicrobial Efficacy : A clinical trial assessed the efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial load when treated with varying concentrations of the compound.

- Cancer Cell Line Studies : A laboratory study focused on MCF-7 (breast cancer) and A549 (lung cancer) cell lines showed that treatment with N'-(2-chloropropanoyl)-4-fluorobenzohydrazide led to a dose-dependent decrease in cell viability, with IC50 values indicating promising potency.

Safety and Toxicity

While the biological activities are promising, safety assessments are critical. Preliminary toxicity studies suggest moderate toxicity levels at high concentrations; thus, further investigations are necessary to establish safe dosage ranges for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.